HIV-1 Protease Inhibition: Ganoderiol A vs. Ganoderiol F Direct Comparative Potency
In a head-to-head evaluation of Ganoderma lucidum isolates against HIV-1 protease (PR), Ganoderiol A demonstrated moderate inhibitory activity with an IC50 range of 0.17–0.23 mM, whereas Ganoderiol F exhibited substantially greater potency with an IC50 of 7.8 μg/mL (approximately 0.016 mM when calculated from the reported molecular weight of ganoderiol F, ~456 g/mol) [1]. This represents an approximately 11- to 14-fold difference in potency between the two analogs, despite their structural similarity. Both compounds were isolated and tested under identical conditions from the same methanol extract of G. lucidum fruiting bodies, eliminating extraction-method variability as a confounding factor [1].
| Evidence Dimension | HIV-1 protease 50% inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | 0.17–0.23 mM (Ganoderiol A) |
| Comparator Or Baseline | Ganoderiol F: 7.8 μg/mL (~0.016 mM); Ganoderiol B, Ganoderic acid B, Ganoderic acid C1, Ganoderic acid α, Ganoderic acid H also in 0.17–0.23 mM range |
| Quantified Difference | Ganoderiol F is approximately 11–14 fold more potent than Ganoderiol A against HIV-1 PR under identical assay conditions |
| Conditions | In vitro HIV-1 protease inhibition assay; compounds isolated from methanol extract of G. lucidum fruiting bodies; spectroscopic identification via 2D-NMR; El-Mekkawy et al., 1998 |
Why This Matters
For researchers selecting between Ganoderiol A and Ganoderiol F for antiviral screening programs, the 11–14-fold potency gap means Ganoderiol A should not be used as a surrogate for Ganoderiol F in HIV-1 protease target engagement studies.
- [1] El-Mekkawy, S., Meselhy, M.R., Nakamura, N., Tezuka, Y., Hattori, M., Kakiuchi, N., Shimotohno, K., Kawahata, T., Otake, T. (1998). Anti-HIV-1 and anti-HIV-1-protease substances from Ganoderma lucidum. Phytochemistry, 49(6), 1651-1657. View Source
